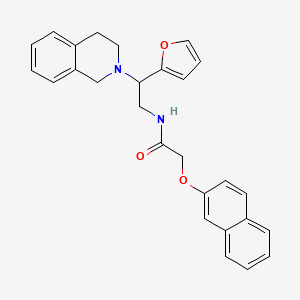
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. Its structure includes multiple functional groups, such as the isoquinoline, furan, and naphthalene moieties, which contribute to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Moiety: : This can be synthesized through the Pictet-Spengler reaction, where an appropriate phenethylamine is reacted with an aldehyde under acidic conditions to yield the isoquinoline ring.
Functionalization of the Furan Ring: : The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction using a furan derivative and an appropriate electrophilic partner.
Coupling of Naphthalene and Acetamide: : The naphthyl group is introduced by reacting naphthol with an appropriate acyl chloride to form the ester or acetamide.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow synthesis or batch processing with optimized reaction conditions for each step are employed to maximize yield and purity. Solvent choice, temperature control, and catalyst selection play crucial roles in scaling up these reactions.
化学反应分析
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: : This compound may be oxidized at various positions, depending on the reagents used.
Reduction: : Selective reduction can be achieved to target specific double bonds or functional groups.
Substitution: : The presence of heteroatoms like oxygen and nitrogen makes it susceptible to nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidative transformations.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: : Halogenating agents (such as bromine or chlorine) for electrophilic substitutions.
Major Products
The products formed from these reactions depend on the position of reactivity. For example, oxidation can lead to the formation of carbonyl compounds, while reduction might yield alcohols or amines.
科学研究应用
Chemistry
In organic synthesis, it serves as an intermediate for synthesizing more complex molecules and can be used to study reaction mechanisms involving isoquinoline and furan derivatives.
Biology
Medicine
This compound could be explored for its potential pharmacological activities, including anti-inflammatory, anticancer, or antimicrobial properties, owing to the bioactivity associated with its structural motifs.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials, including polymers or specialty chemicals with specific electronic properties.
作用机制
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves binding to molecular targets such as enzymes or receptors. The isoquinoline moiety can engage in π-π interactions, the furan ring can participate in hydrogen bonding, and the naphthalene group can provide hydrophobic interactions. These interactions collectively influence the compound's biological activity by modulating signal transduction pathways or enzymatic activities.
相似化合物的比较
Similar compounds include derivatives of isoquinoline, furan, and naphthalene. These compounds share structural similarities but differ in functional group positions, leading to variations in their reactivity and biological activity. For instance:
Isoquinoline Derivatives: : These may have different substituents on the isoquinoline ring, affecting their pharmacokinetics.
Furan Derivatives: : Variations in the substitution pattern on the furan ring can lead to differences in chemical stability.
Naphthalene Derivatives: : Changes in the position of the acetamide or other functional groups on the naphthalene ring can alter the compound’s physical and chemical properties.
By understanding these differences, researchers can tailor compounds for specific applications, highlighting the uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide in various scientific and industrial fields.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27(19-32-24-12-11-20-6-1-3-8-22(20)16-24)28-17-25(26-10-5-15-31-26)29-14-13-21-7-2-4-9-23(21)18-29/h1-12,15-16,25H,13-14,17-19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJKQAYTQOWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
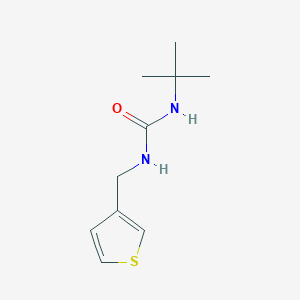
![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)
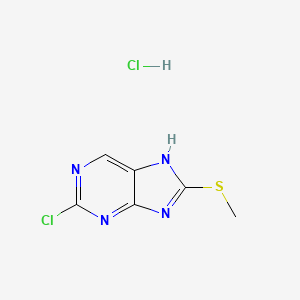
![4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine](/img/structure/B2536189.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isonicotinamide](/img/structure/B2536190.png)
![3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B2536191.png)
![3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2536194.png)
![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)
![8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)

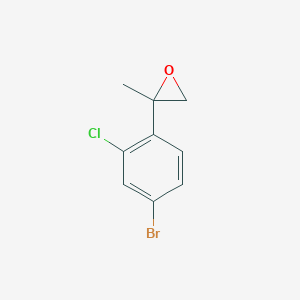
![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)
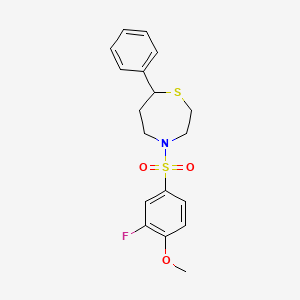
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)
